molecular formula C8H12N2O B070598 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone CAS No. 165743-69-1

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B070598
CAS No.: 165743-69-1
M. Wt: 152.19 g/mol
InChI Key: OLIORJQCDXKJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to yield the desired pyrazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenylpyrazole
  • 3,5-Dimethylpyrazole
  • 1-Ethyl-3-methylpyrazole

Uniqueness

1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

165743-69-1

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1-ethyl-5-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-4-10-6(2)5-8(9-10)7(3)11/h5H,4H2,1-3H3

InChI Key

OLIORJQCDXKJQP-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C(=O)C)C

Canonical SMILES

CCN1C(=CC(=N1)C(=O)C)C

Synonyms

Ethanone, 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)- (9CI)

Origin of Product

United States

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